molecular formula C8H9F3N2O2S B1453030 Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 1280787-22-5

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B1453030
CAS RN: 1280787-22-5
M. Wt: 254.23 g/mol
InChI Key: NXYDYIPUUQMSDN-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, also known as EMTTC, is an organic compound belonging to the class of thiazole carboxylates. It is a colorless to yellowish solid that is soluble in organic solvents and is used in a variety of scientific research applications. EMTTC is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

  • Synthesis Techniques :

    • A study by Dovlatyan et al. (2004) discussed the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to produce derivatives, including the ethyl ester and anilide of thiazole-2-carboxylic acid (Dovlatyan et al., 2004).
    • Boy and Guernon (2005) used ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor to synthesize ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via a Michael-like addition strategy (Boy & Guernon, 2005).
  • Chemical Modifications and Derivatives :

    • Mohamed (2021) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of such compounds (Mohamed, 2021).
    • Research by Fong et al. (2004) involved the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, leading to the creation of thiazole-5-carboxylate esters (Fong et al., 2004).
  • Structural and Biological Applications :

    • A study by Palanki et al. (2002) found that certain analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate can act as inhibitors of AP-1 and NF-κB mediated gene expression (Palanki et al., 2002).
    • Research on the inhibition effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the corrosion of AA6061 alloy in hydrochloric acid media indicates its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-3-15-6(14)4-5(8(9,10)11)13-7(12-2)16-4/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDYIPUUQMSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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